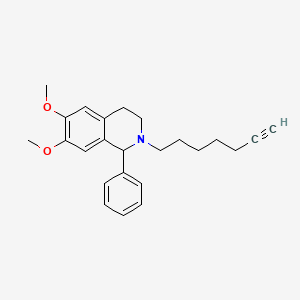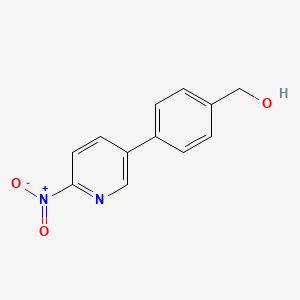
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-phenylacetamide is a complex organic compound known for its unique chemical structure and properties. This compound features a dicyanovinyl group, a methoxyphenoxy moiety, and a phenylacetamide group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenol with 4-chlorobenzonitrile to form 2-methoxy-4-(2,2-dicyanovinyl)phenol. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The dicyanovinyl group can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Formation of 2-hydroxy-4-(2,2-dicyanovinyl)phenoxy-N-phenylacetamide.
Reduction: Formation of 2-(4-(2,2-diaminoethyl)-2-methoxyphenoxy)-N-phenylacetamide.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The dicyanovinyl group can participate in electron transfer reactions, while the phenoxy and phenylacetamide groups can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2-Dicyanovinyl)-2,5-dimethoxybenzene: Known for its solvatochromic properties.
2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole: Used as an optical marker in synthetic studies.
Uniqueness
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications across different scientific disciplines, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C19H15N3O3 |
|---|---|
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
2-[4-(2,2-dicyanoethenyl)-2-methoxyphenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C19H15N3O3/c1-24-18-10-14(9-15(11-20)12-21)7-8-17(18)25-13-19(23)22-16-5-3-2-4-6-16/h2-10H,13H2,1H3,(H,22,23) |
Clé InChI |
XESOJQCNWRNGLB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12991629.png)
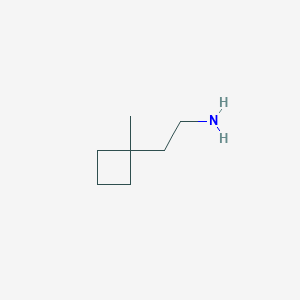

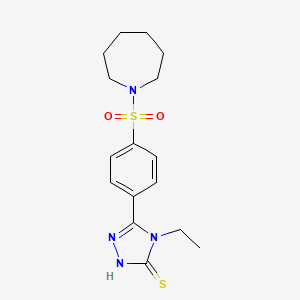

![Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12991650.png)
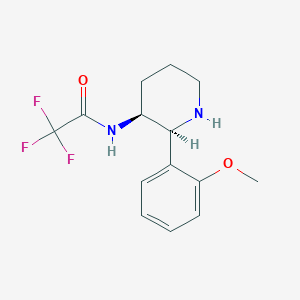

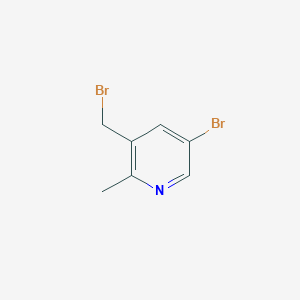
![2',2'-Difluoro-3'-isopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B12991681.png)
![(1R,5S,6R)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12991687.png)
